molecular formula C22H23N3O2S2 B2665535 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide CAS No. 941921-97-7

2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide

Cat. No.: B2665535
CAS No.: 941921-97-7
M. Wt: 425.57
InChI Key: LUVDTQRNUFBPIP-UHFFFAOYSA-N
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Description

2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of α-haloketones with thiourea, followed by further functionalization to introduce the desired substituents . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S2/c1-16-7-9-18(10-8-16)24-21(27)15-29-22-25-19(14-28-22)13-20(26)23-12-11-17-5-3-2-4-6-17/h2-10,14H,11-13,15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVDTQRNUFBPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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